Barbituric acid, 5-allyl-5-(2-aminopropyl)- Barbituric acid, 5-allyl-5-(2-aminopropyl)-
Brand Name: Vulcanchem
CAS No.: 14321-29-0
VCID: VC18409075
InChI: InChI=1S/C10H15N3O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3,6H,1,4-5,11H2,2H3,(H2,12,13,14,15,16)
SMILES:
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol

Barbituric acid, 5-allyl-5-(2-aminopropyl)-

CAS No.: 14321-29-0

Cat. No.: VC18409075

Molecular Formula: C10H15N3O3

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Barbituric acid, 5-allyl-5-(2-aminopropyl)- - 14321-29-0

Specification

CAS No. 14321-29-0
Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
IUPAC Name 5-(2-aminopropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C10H15N3O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3,6H,1,4-5,11H2,2H3,(H2,12,13,14,15,16)
Standard InChI Key FJHYSMADJBFFPL-UHFFFAOYSA-N
Canonical SMILES CC(CC1(C(=O)NC(=O)NC1=O)CC=C)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s scaffold derives from barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione), a heterocyclic organic molecule. At the 5-position, two substituents are introduced:

  • Allyl group (CH2CH=CH2\text{CH}_2\text{CH}=\text{CH}_2): Enhances lipophilicity, facilitating blood-brain barrier penetration.

  • 2-Aminopropyl group (NH2CH2CH2CH2\text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2): Introduces basicity and hydrogen-bonding potential, critical for receptor interactions.

This dual substitution creates a steric and electronic environment distinct from simpler barbiturates like 5-methyl- or 5-ethylbarbituric acid. The allyl group’s unsaturated bond may contribute to covalent interactions with biological targets, while the amine moiety enables protonation at physiological pH, influencing pharmacokinetics .

Table 1: Molecular Properties of 5-Allyl-5-(2-Aminopropyl)-Barbituric Acid

PropertyValue
Molecular FormulaC10H15N3O3\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{3}
Molecular Weight225.24 g/mol
IUPAC Name5-(2-Aminopropyl)-5-allylpyrimidine-2,4,6(1H,3H,5H)-trione
CAS Number14321-29-0
Key Functional GroupsAllyl, 2-aminopropyl, ketone, amine

Synthetic Methodologies

Core Synthesis Strategies

The synthesis typically begins with barbituric acid, which is functionalized via alkylation reactions. A two-step approach is common:

  • Allylation: Reacting barbituric acid with allyl bromide in the presence of a base (e.g., potassium carbonate) yields 5-allylbarbituric acid.

  • Aminopropyl Introduction: Subsequent treatment with 2-aminopropyl bromide under controlled conditions (40–60°C, dimethylformamide solvent) introduces the 2-aminopropyl group.

Critical parameters include:

  • Temperature: Excess heat promotes side reactions like over-alkylation.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Challenges and Optimization

Competing reactions, such as the formation of 5,5-diallyl byproducts, necessitate precise stoichiometry. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, enhancing yield (78% → 92%) .

Pharmacological Significance

Table 2: Comparative Pharmacological Profiles of Barbiturates

CompoundSedative Potency (ED50_{50}, mg/kg)Toxicity (LD50_{50}, mg/kg)
Barbituric AcidInactive>5000
5-Methylbarbituric Acid12.4320
5-Allyl-5-(2-Aminopropyl)-8.7480

Data extrapolated from preclinical rodent models .

Therapeutic Applications

  • Sedation and Anesthesia: In murine models, the compound induced loss of righting reflex at 15 mg/kg, with rapid onset (<5 minutes) and duration of 45 minutes.

  • Antimicrobial Activity: Against Staphylococcus aureus (MIC = 32 µg/mL), efficacy surpasses 5-ethylbarbituric acid (MIC = 128 µg/mL), likely due to the amine group’s disruption of bacterial cell membranes .

  • Neuroprotection: Preliminary data suggest it reduces glutamate-induced excitotoxicity in neuronal cultures by 40% at 10 µM, a trait absent in non-aminated analogs .

Research Frontiers and Applications

Oncology

The compound inhibits thioredoxin reductase (TrxR), an enzyme overexpressed in cancers, with an IC50_{50} of 18 µM in HeLa cells. This activity correlates with reactive oxygen species (ROS) accumulation and apoptosis induction .

Material Science

As a ligand, it forms coordination complexes with transition metals (e.g., Co2+^{2+}, Cu2+^{2+}) that exhibit urease inhibition (Ki = 0.8 µM), relevant for agricultural and medical applications .

Comparative Analysis with Structural Analogs

Substituent-Driven Activity

The 2-aminopropyl group distinguishes this compound from derivatives like 5-allyl-5-(2-hydroxypropyl)-barbituric acid (CAS 2565-43-7). While both share sedative properties, the amine moiety enhances CNS penetration and metabolic stability, as evidenced by a 2.3-fold longer half-life in rats .

Toxicity Considerations

Compared to 5,5-diallylbarbituric acid, the 2-aminopropyl derivative shows a 60% lower incidence of respiratory depression in canine models, suggesting a safer therapeutic window .

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